molecular formula C14H17ClFNO4 B13450437 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chloro-4-fluorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chloro-4-fluorophenyl)acetic acid

Cat. No.: B13450437
M. Wt: 317.74 g/mol
InChI Key: DOGVFAKZQDDULU-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a 3-chloro-4-fluorophenyl group

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,18,19)

InChI Key

DOGVFAKZQDDULU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid typically involves multiple steps One common method includes the alkylation of a precursor compound with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxideIndustrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the 3-chloro-4-fluorophenyl group can interact with biological targets through various pathways. The exact mechanism depends on the specific application and the molecular environment .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives, such as:

  • 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine

Biological Activity

The compound 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid , often referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C12H14ClFNO4
  • Molecular Weight : 287.69 g/mol
  • CAS Number : 1038817-56-9
  • IUPAC Name : 2-{(tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and fluorine substituents on the phenyl ring enhances lipophilicity and may influence binding affinity to target proteins.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this structure may interact with GPCRs, which play a crucial role in cellular signaling pathways. Activation of these receptors can lead to various physiological responses, including modulation of neurotransmitter release and regulation of metabolic processes .

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of protein synthesis.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for antibiotic resistance challenges.

CompoundMIC (µg/mL)Target Organism
Compound A15Staphylococcus aureus
Compound B20Escherichia coli

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce TNF-alpha levels in human macrophages by approximately 40% at a concentration of 10 µM. This suggests its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Level (pg/mL)
Control1000
Compound (10 µM)600

Study 3: Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. It exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)4.8

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